

Application Notes and Protocols for the Enzymatic Synthesis of Butyl Heptanoate

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Compound of Interest

Compound Name: *Butyl heptanoate*

Cat. No.: *B1580531*

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Introduction to Butyl Heptanoate and Green Synthesis

Butyl heptanoate is a fatty acid ester known for its fruity and wine-like aroma, making it a valuable compound in the flavor and fragrance industries.^{[1][2]} Traditionally synthesized through chemical methods that often require harsh conditions and generate significant waste, the enzymatic synthesis of **butyl heptanoate** presents a green and sustainable alternative. This approach aligns with the principles of green chemistry by utilizing biocatalysts (lipases) that operate under mild conditions, are highly selective, and can be recycled, thereby minimizing environmental impact.^[3]

Physicochemical Properties of Butyl Heptanoate:

Property	Value
CAS Number	5454-28-4 [4] [5] [6] [7]
Molecular Formula	C11H22O2 [4] [5] [7]
Molar Mass	186.29 g/mol [5] [7]
Appearance	Colorless to pale yellow liquid [4] [6]
Odor	Fruity, green, winey, pear, tropical [1]
Density	0.863 g/mL at 25°C [1] [5]
Boiling Point	226-227°C [6]
Flash Point	188°F (86.7°C) [1] [5]
Solubility	Soluble in organic solvents, limited solubility in water [4]

Green Chemistry Metrics in Ester Synthesis

The "greenness" of a chemical process can be quantified using various metrics. For the enzymatic synthesis of **butyl heptanoate**, the following metrics are particularly relevant:

- Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.[\[8\]](#)[\[9\]](#) For the esterification of heptanoic acid with butanol, the atom economy is high as the only byproduct is water.
- E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[\[10\]](#) A lower E-Factor indicates a greener process. Enzymatic syntheses typically have lower E-Factors compared to traditional chemical syntheses due to reduced use of excess reagents and solvents.
- Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[\[9\]](#)[\[10\]](#) This metric provides a comprehensive view of the overall process efficiency and environmental impact.

Example Calculation:

Consider the synthesis of a generic ester where 10.81 g of an alcohol and 21.9 g of an acid are reacted in 500 g of toluene with 15 g of a catalyst to produce 23.6 g of the ester.^[8] The PMI would be calculated as:

$$\text{PMI} = (10.81 \text{ g} + 21.9 \text{ g} + 500 \text{ g} + 15 \text{ g}) / 23.6 \text{ g} = 23.2$$

This indicates that for every 1 kg of product, 23.2 kg of materials are used. The goal in green chemistry is to bring the PMI as close to 1 as possible.

Experimental Protocols for Enzymatic Synthesis of Butyl Heptanoate

This section provides a detailed protocol for the lipase-catalyzed synthesis of **butyl heptanoate**. The conditions provided are based on typical values reported for similar lipase-catalyzed esterification reactions and should be optimized for specific experimental setups.

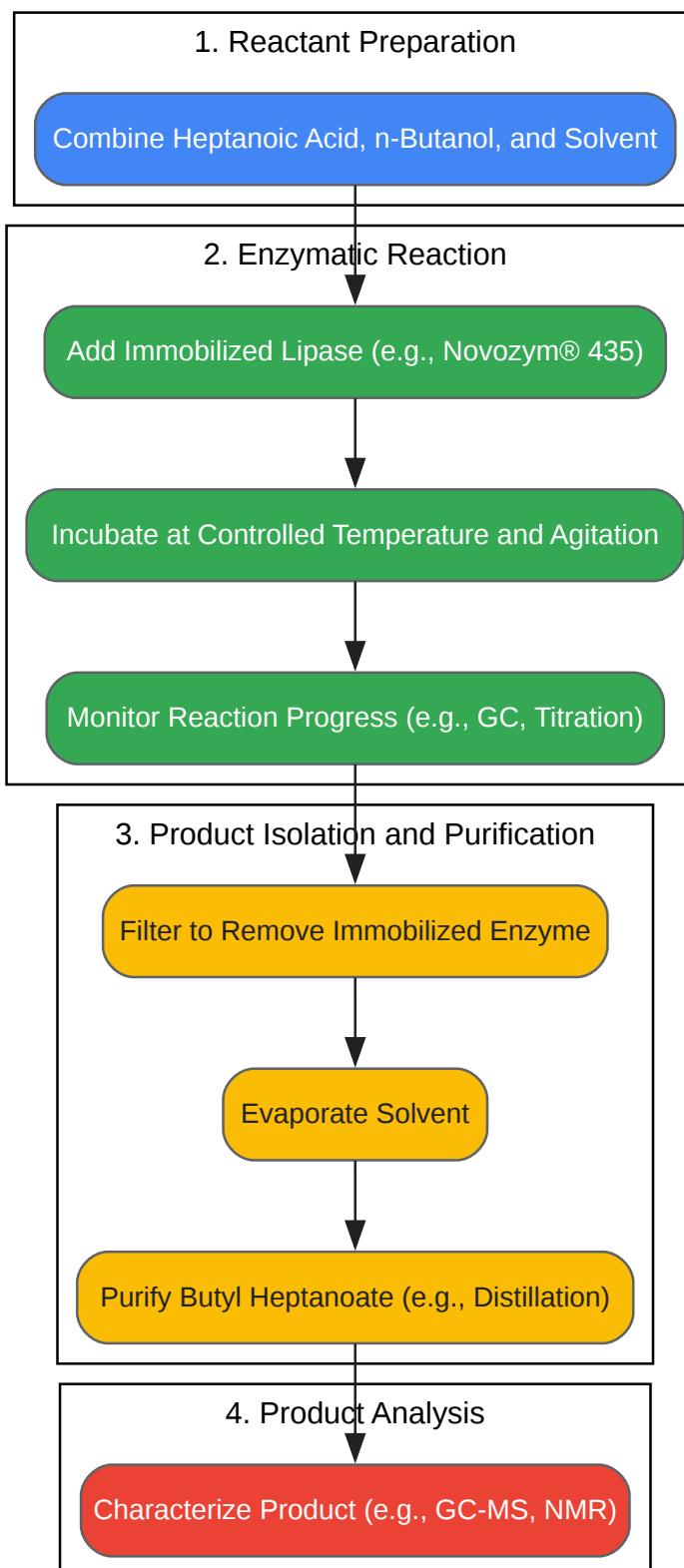
Materials and Reagents:

- Heptanoic acid
- n-Butanol
- Immobilized lipase (e.g., Novozym® 435, a commercially available lipase from *Candida antarctica* B immobilized on a macroporous acrylic resin)^{[11][12][13]}
- Organic solvent (e.g., n-heptane, hexane)
- Molecular sieves (optional, for water removal)
- Sodium hydroxide solution (for titration)
- Phenolphthalein indicator
- Ethanol

Equipment:

- Temperature-controlled reaction vessel (e.g., shaker incubator, stirred-tank reactor)
- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Condenser
- Burette for titration
- Analytical balance
- Gas chromatograph (GC) for reaction monitoring

Experimental Workflow Diagram:

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Caption: Experimental workflow for the enzymatic synthesis of **butyl heptanoate**.

Detailed Protocol:

- **Reactant Preparation:** In a temperature-controlled reaction vessel, combine equimolar amounts of heptanoic acid and n-butanol. A typical starting point is a 1:1 molar ratio. To shift the equilibrium towards product formation, an excess of one substrate (e.g., 1:1.5 or 1:2 acid to alcohol) can be used. Add a suitable organic solvent, such as n-heptane, to dissolve the reactants. For a solvent-free system, omit the solvent.
- **Enzyme Addition:** Add the immobilized lipase, for instance Novozym® 435, to the reaction mixture. The enzyme loading typically ranges from 1-10% (w/w) of the total substrate mass.
- **Reaction Conditions:**
 - **Temperature:** Set the reaction temperature to a range of 40-60°C. Lipases are generally active in this range, but thermal denaturation can occur at higher temperatures.[\[14\]](#)
 - **Agitation:** Ensure adequate mixing to minimize mass transfer limitations. A stirring speed of 150-250 rpm is generally recommended.
 - **Water Removal:** To drive the reaction towards ester formation, water produced during the reaction can be removed by adding molecular sieves to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by taking samples at regular intervals. The conversion of heptanoic acid can be determined by titrating the remaining acid with a standard solution of sodium hydroxide using phenolphthalein as an indicator. Alternatively, the formation of **butyl heptanoate** can be quantified using gas chromatography (GC).
- **Enzyme Recovery and Product Isolation:**
 - Once the desired conversion is achieved, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused for subsequent batches.
 - Remove the solvent from the filtrate by evaporation under reduced pressure.

- Product Purification: The crude **butyl heptanoate** can be purified by vacuum distillation to remove any unreacted substrates and byproducts.
- Product Characterization: Confirm the identity and purity of the synthesized **butyl heptanoate** using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

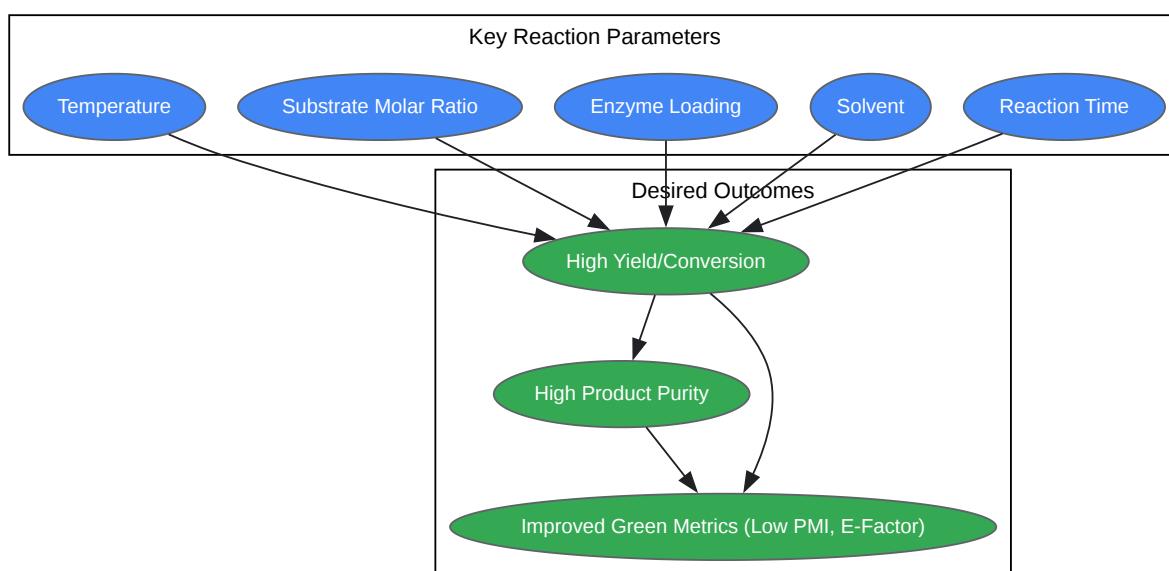
Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of short-chain alkyl esters, which can serve as a reference for the synthesis of **butyl heptanoate**.

Ester	Lipase	Substrate Molar Ratio (Acid:Alcohol)	Temperature (°C)	Enzyme Loadin g (%) w/w)	Solvent	Reacti on Time (h)	Conve rsion/Yield (%)	Reference
Butyl Acetate	Novozym 435	1:4 (Acetic Acid:n-Butanol)	45	8.3	Hexane	5	>90	[15]
Butyl Acetate	Recombinant CS-2 Lipase	1:1 (Acetic Acid:n-Butanol)	50	50 g/L	n-Heptane	10	~95	[16]
Butyl Butyrate	Porcine Pancreas Lipase	1:2 (Butyric Acid:n-Butanol)	30	20 mg/0.1 μmol acid	Hexane	24	93	
Butyl Butyrate	Lipase M	-	40	-	Hexane -water	24	-	[17]
Cetyl Octanoate	Novozym 435	-	63.7	11.2	Supercritical CO2	0.33	99.5	[18]
2-ethylhexyl 2-methylhexanoate	Novozym 435	1:1.1 (Acid:Alcohol)	70	2.5	Solvent-free	-	High Conversion	[19]

Note: The optimal conditions for the synthesis of **butyl heptanoate** should be determined experimentally by varying the parameters mentioned above.

Logical Relationship Diagram for Parameter Optimization



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Caption: Interplay of key parameters for optimizing the enzymatic synthesis.

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